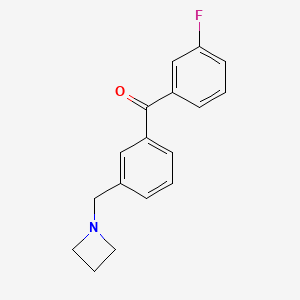

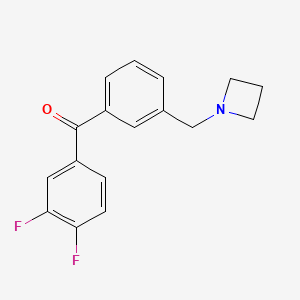

![molecular formula C14H19NO3 B1325779 6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid CAS No. 951889-14-8](/img/structure/B1325779.png)

6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

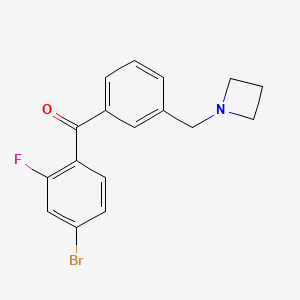

6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid , also known by its chemical formula C₁₄H₂₂BNO₂ , is a compound with intriguing properties. It belongs to the class of phenylboronic acids , which are essential in organic synthesis and medicinal chemistry .

Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is the reaction between 4-(N,N-dimethylamino)phenylboronic acid, pinacol ester and an appropriate reagent. The pinacol ester group serves as a protecting group for the boronic acid functionality. The reaction typically occurs under mild conditions and yields the desired product .

Molecular Structure Analysis

The molecular structure of 6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid consists of a hexanoic acid backbone with a phenyl group attached at the 6-position. The N,N-dimethylamino group is also linked to the phenyl ring. The boronic acid moiety plays a crucial role in its reactivity and applications .

Scientific Research Applications

-

Photovoltaic Properties Research

- Field : Chemistry

- Application : The compound (E)-6-(4-(dimethylamino)phenyl)diazenyl-2-octyl-benzoisoquinoline-1,3-dione, which has a similar structure, was synthesized and characterized for its photovoltaic properties .

- Method : The structure of the synthesized compound was modeled using Gaussian09W and GaussView6.0.16 softwares employing B3LYP and 6–31+G (d) basis set .

- Results : The HOMO–LUMO energy gap of the studied compound was found to be 2.806 eV, indicating the less stability and high chemical reactivity of the compound .

-

Organic Light-Emitting Diodes (OLEDs)

- Field : Material Science

- Application : 1,8-naphthalimide (NI) derivatives, which may have similar properties to the compound you mentioned, are used as emissive materials in OLEDs .

- Method : The review focuses on the synthesis and usage of varyingly substituted NI frameworks as luminescent host, dopant, hole-blocking and electron-transporting materials for OLEDs .

- Results : These materials can emit not only red, orange, green and blue colors, but also function as white emitters, which can really have an impact on reducing the energy consumption .

-

Suzuki-Miyaura Cross-Coupling Reaction

- Field : Organic Chemistry

- Application : 4-(Dimethylamino)phenylboronic acid, a compound with a similar structure, is used as a reagent for the Suzuki-Miyaura cross-coupling reaction .

- Method : This reaction is typically catalyzed by a palladium(0) complex and uses boronic acids as one of the reactants .

- Results : The Suzuki-Miyaura cross-coupling reaction is a type of chemical reaction where a carbon-carbon bond is formed from a boronic acid and an organic halide .

-

Synthesis of 3,5-Disubstituted 2,6-Dicyanoaniline

- Field : Organic Synthesis

- Application : 4-(Dimethylamino)pyridine, a compound with a similar structure, is used to synthesize 3,5-disubstituted 2,6-dicyanoaniline .

- Method : This synthesis involves reacting malononitrile, aldehydes, and β-nitroolefins .

- Results : The result is a 3,5-disubstituted 2,6-dicyanoaniline, a type of organic compound .

-

Acylation of Alcohols

- Field : Organic Chemistry

- Application : 4-(Dimethylamino)pyridine is used for the acylation of alcohols with acid anhydrides under auxiliary base- and solvent-free conditions to synthesize corresponding esters .

- Method : This method involves reacting an alcohol with an acid anhydride in the presence of 4-(Dimethylamino)pyridine .

- Results : The result is the corresponding ester, a type of organic compound .

-

Synthesis of Push-pull arylvinyldiazine chromophores

- Field : Organic Chemistry

- Application : 4-(Dimethylamino)phenylboronic acid, a compound with a similar structure, is used for the synthesis of Push-pull arylvinyldiazine chromophores .

- Method : This synthesis involves a Nickel (Ni)-catalyzed Suzuki-Miyaura cross-coupling reaction .

- Results : The result is a Push-pull arylvinyldiazine chromophore, a type of organic compound .

-

Synthesis of 3,5-Disubstituted 2,6-Dicyanoaniline

- Field : Organic Synthesis

- Application : 4-(Dimethylamino)pyridine, a compound with a similar structure, is used to synthesize 3,5-disubstituted 2,6-dicyanoaniline .

- Method : This synthesis involves reacting malononitrile, aldehydes, and β-nitroolefins .

- Results : The result is a 3,5-disubstituted 2,6-dicyanoaniline, a type of organic compound .

-

Acylation of Alcohols

- Field : Organic Chemistry

- Application : 4-(Dimethylamino)pyridine is used for the acylation of alcohols with acid anhydrides under auxiliary base- and solvent-free conditions to synthesize corresponding esters .

- Method : This method involves reacting an alcohol with an acid anhydride in the presence of 4-(Dimethylamino)pyridine .

- Results : The result is the corresponding ester, a type of organic compound .

properties

IUPAC Name |

6-[4-(dimethylamino)phenyl]-6-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-15(2)12-9-7-11(8-10-12)13(16)5-3-4-6-14(17)18/h7-10H,3-6H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFLZXMHKNEBDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate](/img/structure/B1325699.png)

![Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate](/img/structure/B1325700.png)

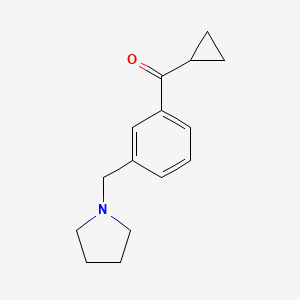

![Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate](/img/structure/B1325701.png)

![Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate](/img/structure/B1325702.png)